molecular formula C8H3BrF3NO B8574523 1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

Cat. No. B8574523
M. Wt: 266.01 g/mol
InChI Key: YKTCJWNDJNURQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H3BrF3NO and its molecular weight is 266.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Benzisoxazole, 6-bromo-3-(trifluoromethyl)-

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)-1,2-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-4-1-2-5-6(3-4)14-13-7(5)8(10,11)12/h1-3H

InChI Key

YKTCJWNDJNURQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution consisting of 1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime (3.2 g, 11 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mL, 7.4 mmol) and THF (42 mL) was heated at 150° C. via microwave irradiation for 30 min. The reaction mixture was diluted with CH2Cl2 (25 mL) and washed with HCl (1 N aq., 25 mL). The organic layer was then dried (Na2SO4), concentrated and purified (FCC) to yield the title compound (1.97 g, 66%).
Name
1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
66%

Synthesis routes and methods II

Procedure details

To a flask containing 1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime (2.64 g, 9.29 mmol) was added acetic anhydride (14 mL) and the reaction mixture stirred for 18 h at rt. The reaction mixture was concentrated and taken up in toluene and again concentrated to yield the acylated intermediate. This intermediate was dissolved in pyridine (15 mL) and triethylamine (3.2 mL) and heated at 112° C. for 4.5 h. The reaction mixture was concentrated and the residue was taken up in toluene and again concentrated the residue was then partitioned between EtOAc (25 mL) and HCl (1 N aq., 25 mL). The layers were separated and the organic layer washed with HCl (1 N aq., 25 mL). The combined water layers were then extracted with EtOAc (25 mL×2) and the combined organic layers were washed with brine (15 mL), dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (44 mg, 17%).
Name
1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
17%

Synthesis routes and methods III

Procedure details

A solution consisting of 1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime (3.2 g, 11.2 mmol) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mL, 7.4 mmol) and THF (42 mL) was heated at 150° C. via microwave irradiation for 30 min. The reaction mixture was diluted with CH2Cl2 (25 mL) and washed with HCl (1 N aq., 25 mL). The organic layer was then dried (Na2SO4), concentrated, and purified (FCC) to yield the title compound (1.97 g, 66%).
Name
1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone oxime
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
66%

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